7,8-Dimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]-2-(2-methylpyrimidin-5-yl)quinoline is a synthetically derived organic compound likely classified as a piperidine-substituted quinoline derivative. While its direct source is not specified in the provided abstracts, its structural similarity to SCH-D suggests it belongs to a class of compounds investigated for their potential as C-C Chemokine Receptor 5 (CCR5) antagonists. These antagonists play a significant role in scientific research, particularly in developing therapies for HIV-1 infection and exploring treatments for inflammatory diseases. []
Molecular Structure Analysis
7,8-Dimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]-2-(2-methylpyrimidin-5-yl)quinoline shares a significant structural similarity with SCH-D, possessing: []
Mechanism of Action
While a precise mechanism of action for this compound is not outlined in the abstracts, its structural similarity to SCH-D suggests it might act as an allosteric noncompetitive antagonist of CCR5. [] This implies that it binds to a site distinct from the MIP-1β binding site, inducing conformational changes in the receptor that prevent ligand binding and subsequent signaling events. This inhibition of CCR5 signaling can then prevent monocyte migration and HIV-1 infection. []
Related Compounds
INCB9471
Compound Description: INCB9471 (5-[(4-{(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride) is a potent and specific inhibitor of the C-C chemokine receptor 5 (CCR5). [] It has demonstrated efficacy in reducing viral load in Phase I and II clinical trials for HIV-1 infection. [] INCB9471 acts as a noncompetitive CCR5 inhibitor, exhibiting rapid association and slow dissociation from the receptor. []
Relevance: While INCB9471 shares the 4-methylpiperidine and pyrimidine moieties with 7,8-dimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]-2-(2-methylpyrimidin-5-yl)quinoline, its core structure differs significantly. The research focuses on INCB9471's interaction with CCR5, not its structural similarity to the target compound. []
SCH-D (Vicriviroc)
Compound Description: SCH-D (4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R0–2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazingyl)-1-piperidinyl]carbonyl}pyrimidine) is a CCR5 antagonist that has undergone clinical trials. [] It exhibits similar potency to INCB9471 in blocking CCR5 ligand binding and inhibiting CCR5-mediated Ca2+ mobilization. []
873140 (Aplaviroc)
Compound Description: 873140 (4-{[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxyl)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride) is another CCR5 antagonist tested in clinical trials. [] Its potency in blocking CCR5 ligand binding is similar to INCB9471 and SCH-D. []
Relevance: 873140 possesses a vastly different structure compared to 7,8-dimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]-2-(2-methylpyrimidin-5-yl)quinoline. It's mentioned for its CCR5 antagonist activity and comparison to INCB9471, not its structural similarity to the target compound. []
UK-427857 (Maraviroc)
Compound Description: UK-427857 (4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide) is a CCR5 antagonist that has been clinically tested. [] While its potency in blocking CCR5 ligand binding is similar to INCB9471, it may have a different binding site on the receptor. []
Relevance: UK-427857 has a distinct structure compared to 7,8-dimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]-2-(2-methylpyrimidin-5-yl)quinoline. It's mentioned for its CCR5 antagonist activity and potential for overcoming drug resistance in HIV-1, not its structural similarity to the target compound. []
Compound Description: This compound acts as a selective antagonist of the histamine H4 receptor. [] It exhibits a KiH3:KiH4 ratio greater than 10:1, indicating selectivity for the H4 receptor. []
Compound Description: This compound is another selective antagonist of the histamine H4 receptor with a KiH3:KiH4 ratio exceeding 10:1, highlighting its preference for the H4 receptor over the H3 receptor. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.